molecular formula C19H15N5O4S B2966443 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 923194-95-0

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No. B2966443
CAS RN: 923194-95-0
M. Wt: 409.42
InChI Key: SZWRMBUXFOWMQL-UHFFFAOYSA-N
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Description

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring . The compound also contains a phenyl group and a nitrobenzenesulfonamide group .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The specific synthesis process for “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and the groups it contains. It has an imidazo[1,2-a]pyrimidine core with a methyl group at the 7-position, a phenyl group at the 4-position, and a 3-nitrobenzenesulfonamide group .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized at various positions to construct privileged scaffolds for drug development . The specific chemical reactions involving “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” are not available in the retrieved papers.

Scientific Research Applications

Anticancer Research

The imidazo[1,2-a]pyrimidine moiety is a prominent feature in many pharmacologically active compounds. Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant activity against cancer cell lines . The presence of the nitrobenzenesulfonamide group could potentially be exploited to design novel anticancer agents with improved efficacy and selectivity.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could serve as a scaffold for developing new therapeutic agents. Its molecular framework allows for the attachment of various functional groups, which can lead to the discovery of new drugs with diverse biological activities .

Biotechnology Applications

The compound’s structure suggests potential use in biotechnology, particularly in the development of biosensors or as a molecular probe. Its ability to bind selectively to certain enzymes or proteins could be utilized in diagnostic assays or targeted drug delivery systems .

Industrial Applications

While direct industrial applications of this specific compound are not readily apparent, the chemical structure could inspire the synthesis of new materials. For example, derivatives of imidazo[1,2-a]pyrimidine have been explored for their antituberculosis properties, which could lead to industrial-scale production of antituberculosis drugs .

Chemistry Research

In the field of chemistry, this compound could be used as a starting material or intermediate in the synthesis of complex molecules. Its rigid structure and functional groups make it a valuable building block for constructing larger, more complex chemical entities .

Environmental Uses

The environmental impact and uses of such a compound would largely depend on its biodegradability and toxicity profile. While specific environmental applications are not documented, its derivatives could potentially be modified to create environmentally friendly pesticides or herbicides, provided they exhibit selective toxicity towards target organisms .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The development of new synthetic strategies and drug discovery research involving these compounds is ongoing . The specific future directions for “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” are not available in the retrieved papers.

properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-13-9-10-23-12-18(21-19(23)20-13)14-5-7-15(8-6-14)22-29(27,28)17-4-2-3-16(11-17)24(25)26/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWRMBUXFOWMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide

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